N-Phenacylthiazolium bromide
Descripción
Historical Context and Discovery of Thiazolium Compounds in Biochemical Research
The story of thiazolium compounds in biochemical research is intrinsically linked to the discovery of thiamine (B1217682) (Vitamin B1). nih.govsci-hub.sefoodandnutritionresearch.net Early in the 20th century, research into the cause of beriberi, a debilitating neurological and cardiovascular disease, led to the isolation of thiamine from rice polishings. nih.govsci-hub.se The chemical structure of thiamine was later elucidated, revealing a unique thiazolium ring connected to a pyrimidine (B1678525) ring. portlandpress.com This discovery was a landmark in nutritional science and biochemistry, establishing the concept of vitamins as essential micronutrients. sci-hub.sefoodandnutritionresearch.net
Further research into the biochemical role of thiamine revealed that its biologically active form is thiamine pyrophosphate (TPP), a coenzyme essential for the function of several key enzymes in carbohydrate metabolism. sci-hub.sewikipedia.org The catalytic activity of TPP is centered on the thiazolium ring, which can be deprotonated to form a reactive ylide. portlandpress.comwikipedia.org This ylide plays a crucial role in enzymatic reactions involving the transfer of two-carbon units, such as in the pyruvate (B1213749) dehydrogenase complex and transketolase. portlandpress.comwikipedia.org The understanding of the thiazolium ring's catalytic mechanism in enzymatic systems laid the groundwork for the development of synthetic thiazolium compounds as potential therapeutic and research agents. lsu.edu
Evolution of N-Phenacylthiazolium Bromide as a Research Reagent
Building on the foundational knowledge of thiamine's biochemistry, researchers began to synthesize and investigate various thiazolium derivatives for their potential biological activities. ontosight.ainih.gov this compound (PTB) emerged from this line of inquiry as a compound of particular interest. The synthesis of PTB typically involves the reaction of a thiazole (B1198619) derivative with a phenacyl halide. smolecule.com
Initially, PTB was explored for its ability to cleave α-dicarbonyl compounds, which are highly reactive molecules implicated in various pathological processes. tandfonline.com This property positioned PTB as a valuable tool for studying the chemical reactions involving these compounds. Subsequent research expanded the applications of PTB, particularly in the context of advanced glycation end-products (AGEs). arkray.co.jpresearchgate.net Its ability to interact with and break the cross-links formed by AGEs made it a significant reagent for investigating the consequences of glycation in biological systems. arkray.co.jpnih.gov
Significance of this compound in Addressing Advanced Glycation End-Products (AGEs)
Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids. toukastress.jpnih.gov The accumulation of AGEs is a hallmark of aging and is accelerated in conditions such as diabetes mellitus. toukastress.jpnih.gov AGEs can form cross-links between proteins, leading to tissue stiffening, altered protein function, and the activation of cellular signaling pathways that contribute to disease pathology. arkray.co.jptoukastress.jp
This compound gained prominence in AGEs research due to its demonstrated ability to act as an "AGE breaker." arkray.co.jp The proposed mechanism of action involves the thiazolium ring of PTB targeting and cleaving the α-diketone structures within AGE-derived cross-links. arkray.co.jptoukastress.jp This cleavage of the carbon-carbon bonds within the cross-links can potentially reverse the structural and functional damage caused by AGEs. arkray.co.jp This unique property has made PTB an invaluable research tool for elucidating the role of AGEs in various disease models and for exploring the potential of AGE-breaking strategies. researchgate.netnih.gov
Overview of Key Research Domains for this compound Studies
The unique chemical properties of this compound have led to its application in several key research domains. These areas of study primarily leverage its ability to cleave AGE cross-links and its interactions with biological molecules.
Table 1: Key Research Domains for this compound
| Research Domain | Focus of Investigation |
| Diabetic Complications | Investigating the role of AGEs in the pathogenesis of diabetic vascular complications, nephropathy, and cardiomyopathy. nih.govnih.govahajournals.org |
| Aging Research | Studying the contribution of AGE accumulation to age-related tissue dysfunction and exploring the potential of AGE breakers to mitigate these effects. |
| Bone Biology | Examining the impact of AGEs on bone fragility and the potential of PTB to improve the mechanical properties of bone tissue. |
| Periodontal Disease | Exploring the involvement of the AGE-receptor axis in the progression of periodontitis and the modulatory effects of PTB. researchgate.net |
| Organic Synthesis | Utilizing PTB as a reactant or catalyst in the synthesis of other organic compounds, particularly thiazole derivatives. smolecule.comlookchem.com |
Table 2: Selected Research Findings on this compound
| Research Area | Model System | Key Finding | Reference |
| Diabetic Vascular Complications | Streptozotocin-induced diabetic rats | PTB treatment prevented the accumulation of vascular AGEs. nih.gov | nih.gov |
| Diabetic Nephropathy | C57BL/6 mice with streptozotocin-induced diabetes | PTB decreased renal AGE accumulation and increased urinary AGE excretion, but did not ameliorate diabetic nephropathy. nih.gov | nih.gov |
| Diabetic Cardiomyopathy | Diabetic rats | The related AGE breaker, ALT-711, attenuated diabetes-associated cardiac abnormalities. ahajournals.org | ahajournals.org |
| Periodontitis | Experimental periodontitis in rats | PTB inhibited the AGE-receptor axis, modulating the inflammatory response. researchgate.net | researchgate.net |
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAFABGKSOIJLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431106 | |
| Record name | N-Phenacylthiazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-34-7 | |
| Record name | N-Phenacylthiazolium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenacylthiazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHENACYLTHIAZOLIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization of N Phenacylthiazolium Bromide
Fundamental Synthesis Pathways
The creation of N-Phenacylthiazolium bromide primarily relies on established organic chemistry reactions, namely nucleophilic substitution and quaternization. These methods form the foundation for producing the core PTB molecule.
Nucleophilic Substitution Reaction in this compound Synthesis
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. In this process, the nitrogen atom of the thiazole (B1198619) ring acts as a nucleophile, attacking an electrophilic carbon. The bromide ion present in a compound like phenacyl bromide can be displaced by stronger nucleophiles, such as amines or thiols. This fundamental reaction principle underlies the formation of the N-phenacyl bond in the thiazolium salt.
Quaternization of Thiazole with Phenacyl Halides for this compound Formation
A common and direct method for synthesizing this compound is the quaternization of a thiazole derivative with a phenacyl halide, most typically phenacyl bromide. smolecule.comclockss.org This reaction involves the nitrogen atom of the thiazole ring attacking the electrophilic carbon of the phenacyl halide. This process leads to the formation of a new carbon-nitrogen bond, resulting in a positively charged thiazolium cation, with the halide (bromide) acting as the counter-ion. cymitquimica.com The reaction is typically carried out in a polar aprotic solvent like ethanol (B145695) or acetonitrile (B52724) under reflux conditions.
Optimization Strategies for this compound Yield and Purity
Several strategies can be employed to optimize the yield and purity of this compound during its synthesis. Key variables that can be adjusted include the choice of solvent, reaction temperature, and stoichiometry of the reactants. For instance, using ethanol as a solvent has been reported to yield higher purity compared to acetonitrile. Prolonged reflux times of over eight hours can increase the yield, though there is a risk of decomposition. Using a slight excess of phenacyl bromide (around 1.2 equivalents) helps to ensure that the thiazole is completely consumed.
Alternative synthesis methods have also been explored to improve efficiency. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, with one study reporting an 85% yield in just 15 minutes. Another approach is solid-state synthesis, where thiazole and phenacyl bromide are ground together in a ball mill, achieving a 70% yield without the need for a solvent. Post-synthesis purification is typically achieved through recrystallization from a solvent mixture like ethanol and ethyl acetate.
Structural Modifications and Analogues of this compound
To enhance specific properties or explore structure-activity relationships, researchers have developed various derivatives and analogues of this compound. These modifications often target improved stability, solubility, or efficacy in specific applications.
Development of this compound Derivatives for Enhanced Properties
The core structure of this compound can be modified to create derivatives with enhanced properties. These modifications can involve substitutions on the thiazole ring or the phenacyl group. For example, the development of 3-phenacyl substituted thiazolium salts has been a focus of research. researchgate.net One such derivative, 3-[2-(biphenyl-4-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide, has been synthesized and investigated for its biological activities. researchgate.net The synthesis of these derivatives often follows similar principles to the synthesis of PTB itself, involving the reaction of appropriately substituted thiazoles with corresponding phenacyl halides. smolecule.com
Synthesis of Water-Soluble this compound Analogues (e.g., ALT-711/Alagebrium)
A significant area of development has been the synthesis of water-soluble analogues of this compound, with ALT-711 (Alagebrium) being a prominent example. mdpi.com ALT-711, chemically known as 4,5-dimethyl-3-phenacylthiazolium chloride, is a more stable derivative of PTB. pnas.orgtandfonline.com The synthesis of such analogues involves using substituted thiazoles in the quaternization reaction. For instance, the synthesis of ALT-711 would involve the reaction of 4,5-dimethylthiazole (B1345194) with a phenacyl halide. pnas.org The development of these water-soluble analogues was driven by the in vivo instability of the parent compound, PTB. mdpi.com Other analogues that have been synthesized and investigated include pyridinium (B92312) analogs like TRC4149 and C36 (3-(2-benzyloxy)-2-oxoethyl-4-methylthiazol-3-ium bromide). nih.gov
Impact of Substituent Modifications on this compound Reactivity and Selectivity
The reactivity and selectivity of this compound (PTB) as a catalyst, particularly in its role as an N-heterocyclic carbene (NHC) precursor, are significantly influenced by the nature and position of substituents on both the phenacyl and thiazolium moieties. These modifications can alter the electronic properties and steric environment of the molecule, thereby tuning its catalytic performance in various chemical transformations.
Research has demonstrated that the N-phenacyl group imparts distinct reactivity to the thiazolium salt compared to other substituents like N-benzyl groups. google.com The phenacyl moiety's α-carbon exhibits notable reactivity, which can be attributed either to its increased acidity compared to the thiazolium C(2) position or to a larger population of a zwitterionic tautomer under reaction conditions. google.com This inherent reactivity allows phenacylthiazolium-derived carbenes to participate in reactions through mechanisms distinct from those of other NHCs. For instance, in the cleavage of α-diketones under aqueous conditions, phenacylthiazolium carbenes have been found to be more efficient than their N-benzyl-derived counterparts. google.com
Modifications to the phenacyl ring, such as the introduction of electron-withdrawing or electron-donating groups, have a pronounced effect. An electron-withdrawing group, like a nitro group (NO2), on the phenacyl ring can influence the compound's performance. For example, a nitrophenacylthiazolium bromide (PTB-NO2) derivative was synthesized and evaluated, indicating that substitutions on the phenacyl ring are a viable strategy for modifying its chemical behavior. google.com The nature of aryl substituents on related NHC catalysts has been shown to have a significant effect on reaction rates, with electron-withdrawing groups generally increasing the rate of reaction. acs.org
Substituents on the thiazolium ring also play a crucial role. A study involving the synthesis of a series of N-phenacyl-4-methyl-5-(2-substituted) thiazolium salts revealed that the nature of the substituent at position 5 can significantly influence their inhibitory potency against certain enzymes, demonstrating selectivity. univ.kiev.ua For instance, a derivative bearing a bulky diphenylmethyl fragment showed potent and selective inhibition of butyrylcholinesterase (BChE). univ.kiev.ua This highlights that steric and electronic effects of substituents on the thiazolium ring can be leveraged to achieve specific catalytic or inhibitory profiles.
The effect of these modifications is evident in the compound's ability to catalyze reactions. In one study, the cleavage of 1-phenyl-1,2-propanedione (B147261) (PPD) was compared using different NHC precursors. The results, summarized in the table below, illustrate how changes to the N-substituent and the heterocyclic core affect the yield of the resulting benzoic acid, a measure of reactivity.
Table 1: Comparative Cleavage of 1-phenyl-1,2-propanedione (PPD) by various N-Heterocyclic Carbene Precursors google.com
| Entry | NHC Precursor | Yield (%) of Benzoic Acid |
|---|---|---|
| 1 | This compound (PTB) | 96 |
| 2 | N-benzyl-4,5-dimethylthiazolium chloride | 48 |
| 3 | N-benzyl-5-hydroxyethyl-4-methylthiazolium chloride | 38 |
| 4 | N-benzyl-1,3,4,5-tetramethylimidazolium chloride | 10 |
| 5 | N-benzyl-1,3-dimesitylimidazolium chloride | <5 |
Yields were determined by peak integration in LCMS with respect to PPD. Reaction conditions involved treating the NHC precursor with the dicarbonyl substrate.
The data clearly show that the this compound (Entry 1) is significantly more reactive in this transformation than N-benzyl derivatives (Entries 2-6). google.com Furthermore, replacing the thiazolium core with an imidazolium (B1220033) nucleus while keeping a phenacyl-type substituent can also dramatically alter reactivity. google.com
In domino reactions, such as those used to synthesize complex spiro compounds, the substituents on the aryl group of the reacting partners of N-phenacylthiazolium bromides affect both reactivity and stereoselectivity. unimi.it Specifically, the presence of substituents at the meta positions on the aryl group can lead to a decrease in enantioselectivity. unimi.it Conversely, in other contexts, electron-withdrawing groups on reacting partners have been found to be favorable for achieving better yields. unimi.it
Molecular Mechanisms of Action of N Phenacylthiazolium Bromide
Interaction with Advanced Glycation End-Products (AGEs)
The therapeutic potential of N-phenacylthiazolium bromide stems from its targeted interaction with advanced glycation end-products. AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, and nucleic acids. toukastress.jpgoogle.comthieme-connect.com This process, known as the Maillard reaction, leads to the formation of cross-links between molecules, which can alter their structure and function, contributing to tissue damage and the complications of diseases like diabetes. arkray.co.jptoukastress.jpgoogle.com
Cleavage of AGE Cross-links by this compound
This compound is designed to chemically break pre-existing AGE cross-links. nih.govnih.gov This "AGE-breaker" function has been demonstrated in various studies, showing its potential to reverse the molecular damage caused by glycation. researchgate.netnih.govnih.gov The cleavage action restores the normal structure and function of proteins that have been modified by AGEs. smolecule.com
Targeting α,β-Dicarbonyl Moieties within AGE Cross-links
The specific targets of this compound within AGE structures are α,β-dicarbonyl moieties. jst.go.jptandfonline.com These reactive carbonyl groups are key intermediates in the formation of many AGE cross-links. researchgate.netgoogle.comendocrine.org PTB selectively recognizes and reacts with these α-diketone structures, initiating the process of cross-link cleavage. jst.go.jparkray.co.jptoukastress.jp This specificity allows PTB to target the pathological cross-links without affecting other biological molecules.
Nucleophilic Attack of this compound's Thiazolium Nitrogen on Electrophilic Carbonyl Carbons
The mechanism of cleavage begins with a nucleophilic attack by the thiazolium nitrogen of PTB on one of the electrophilic carbonyl carbons of the α,β-dicarbonyl moiety in the AGE cross-link. libretexts.orgmsu.edu The electron-rich thiazolium ring is well-suited for this type of reaction. This initial attack is a critical step that leads to the formation of a transient intermediate. libretexts.org
Formation of a Five-Membered Ring Intermediate Facilitating AGE Cleavage
Following the nucleophilic attack, the molecule rearranges to form a five-membered ring intermediate. This cyclic structure is a key feature of the reaction mechanism and is essential for facilitating the subsequent cleavage of the AGE cross-link. The formation of this ring alters the electronic distribution within the molecule, weakening the bonds that constitute the cross-link.
Cleavage of Carbon-Nitrogen Bonds in AGE Cross-links
The formation of the five-membered ring intermediate ultimately leads to the cleavage of carbon-nitrogen bonds within the AGE cross-link structure. This breakage effectively severs the link between the cross-linked molecules, releasing the modified proteins.
Spontaneous Cleavage of Carbon-Carbon Bonds at Physiological pH
In addition to the cleavage of carbon-nitrogen bonds, the reaction mechanism of this compound with AGEs also promotes the spontaneous cleavage of carbon-carbon bonds at physiological pH. researchgate.netnih.gov This occurs through a dinucleophilic attack of the thiazolium ring on the dicarbonyl AGE cross-link, followed by internal rearrangement and hydrolysis. toukastress.jp This dual action on both carbon-nitrogen and carbon-carbon bonds contributes to the effectiveness of PTB as an AGE cross-link breaker.
Research Findings on this compound
| Study Focus | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Vascular AGE Accumulation | Diabetic Rats | PTB prevented and reversed the accumulation of AGEs in blood vessels. | nih.govwikipedia.org |
| Renal AGE Levels | Diabetic C57BL/6 Mice | PTB decreased renal collagen-bound AGEs and increased urinary AGE excretion. However, it did not ameliorate glomerular lesions or proteinuria. | nih.gov |
| Bone Matrix Properties | Human Cortical and Cancellous Bone (in vitro) | PTB treatment reduced AGE content by up to 30-38% and restored post-yield energy dissipation. | |
| Experimental Periodontitis | Rats | PTB inhibited the initiation and progression of experimental periodontitis. | researchgate.net |
Restoration of Protein Functionality and Mechanical Properties Post-AGE Cleavage by this compound
Advanced Glycation End-products form cross-links between long-lived proteins like collagen, altering their structure and function and leading to increased tissue stiffness. nih.gov this compound is designed to target and cleave these cross-links. researchgate.net The proposed mechanism involves the thiazolium ring of PTB reacting with the α,β-dicarbonyl moieties within the AGE cross-links. This nucleophilic attack facilitates the breaking of the carbon-carbon or carbon-nitrogen bonds that form the cross-link. researchgate.net
By breaking these cross-links, PTB can restore the normal function and mechanical properties of the affected proteins and tissues. For instance, in bone, which is rich in collagen, the accumulation of AGEs leads to increased fragility. nih.gov Studies have shown that treatment with PTB can reduce the AGE content in bone and restore its post-yield energy dissipation, a key mechanical property for preventing fractures. nih.gov This demonstrates PTB's ability to reverse the detrimental effects of nonenzymatic glycation on tissue mechanics. nih.gov
This compound's Role in Reversing Post-Translational Modifications in Collagenous Matrices
Nonenzymatic glycation is a post-translational modification that significantly impacts collagenous matrices in various tissues. nih.gov The resulting AGEs alter the natural collagen crosslink profile, which is crucial for the mechanical integrity of tissues like bone. nih.govbinasss.sa.cr As bone remodeling slows with age, AGEs accumulate, contributing to age-related bone fragility. nih.gov
Mechanistic Limitations and Considerations of this compound Activity
Despite its potential, the practical application of this compound is met with several mechanistic challenges that need to be considered.
Requirement for Millimolar Concentrations of this compound for Effective Cleavage
A significant limitation of PTB is the high concentration required for it to be effective at cleaving AGE cross-links. capes.gov.brnih.gov Research has indicated that millimolar (mM) concentrations, often in the range of 10-30 mM, are necessary to achieve significant chemical and biochemical activity. capes.gov.brnih.gov These high concentrations are often considered non-physiological, posing a challenge for its therapeutic application. capes.gov.br The necessity for such high levels of the compound raises questions about its pharmacological viability.
Rapid Hydrolysis and Half-Life of this compound under Physiological Conditions
Under physiological conditions (pH 7.4 and 37°C), this compound is unstable and undergoes rapid hydrolysis. capes.gov.brnih.gov The chemical half-life of PTB under these conditions is approximately 44 minutes. capes.gov.brnih.gov This short half-life means the compound is quickly broken down in the body, which could limit its efficacy in vivo. capes.gov.brnih.gov This instability is a major hurdle for its potential clinical use. nih.govnih.gov
Competition between α,β-Dicarbonyl Cleavage and Hydrolysis of this compound
The intended therapeutic action of this compound, the cleavage of α,β-dicarbonyl structures in AGE cross-links, is in direct competition with its own rapid hydrolysis. capes.gov.brnih.gov Studies have shown that the cleavage reaction only becomes competitive with hydrolysis when the α,β-dicarbonyl substrate is present at very high, non-physiological concentrations. capes.gov.brnih.gov At physiological concentrations of substrates, the hydrolysis of PTB is the dominant reaction. This competition significantly limits the efficiency of PTB as an AGE cross-link breaker in a biological context and necessitates a re-evaluation of its mechanism of action. capes.gov.br
| Parameter | Value | Conditions |
| Hydrolysis Rate Constant (k) | (2.6 ± 0.1) × 10⁻⁴ s⁻¹ | pH 7.4, 37°C |
| Chemical Half-life (t₁/₂) | ~44 minutes | pH 7.4, 37°C |
| Effective Concentration for α,β-dicarbonyl cleavage | >10 mM | Non-physiological levels |
Potential for Incubation Media Acidification at High this compound Concentrations
Research has indicated that the high concentrations of this compound (PTB), specifically in the range of 10-30 mM, which have been used in various chemical and biochemical studies, can lead to the acidification of the incubation media. capes.gov.brresearchgate.net This phenomenon is a critical consideration in the interpretation of in vitro experimental results, as changes in pH can independently influence cellular processes and molecular interactions. The hydrolysis of PTB under physiological conditions is a contributing factor to this acidification. capes.gov.br This observation has led to the suggestion that the mechanism of action of PTB requires reappraisal, taking into account the potential effects of a lowered pH in experimental setups. capes.gov.brresearchgate.net
Unidentified Specific Mechanisms for this compound's Prevention of AGE Formation
While this compound (PTB) is recognized for its ability to cleave pre-existing Advanced Glycation End-product (AGE) cross-links, the precise and complete mechanisms through which it prevents the initial formation of AGEs are not yet fully elucidated and remain an area of active investigation. nih.govsmolecule.com
The primary proposed mechanism of action for PTB is the cleavage of α-dicarbonyl structures, which are key intermediates in the formation of AGEs. tandfonline.comtoukastress.jpjst.go.jp It is believed to target and break the carbon-carbon bonds within these α-diketone structures, thereby disrupting the cross-linking of proteins. toukastress.jpresearchgate.net This action is thought to convert the reactive α-dicarbonyls into less reactive byproducts like aldehydes and carboxylic acids. google.com However, some studies have cast doubt on the universal efficacy of this mechanism, noting that no AGE cross-link structures identified in tissue proteins to date contain a dicarbonyl structure that would be susceptible to this proposed cleavage action. nih.gov
Furthermore, the hydrolysis of PTB under physiological conditions introduces complexity to its mechanism. capes.gov.br This hydrolysis competes with the α,β-dicarbonyl cleavage reaction, with the latter only being effective at non-physiologically high concentrations of the α,β-dicarbonyl substrate. capes.gov.br
Despite these questions, experimental evidence demonstrates PTB's effectiveness in reducing AGE accumulation in various tissues. researchgate.netcore.ac.uknih.gov Studies have shown that PTB can release AGE albumin from pre-formed complexes with collagen and reverse or decrease collagen cross-linking. nih.gov This suggests that while the cleavage of α-dicarbonyls is a plausible pathway, other specific or contributory mechanisms may be at play in preventing AGE formation and accumulation. The full scope of these mechanisms is still under investigation. smolecule.com
Table of Research Findings on this compound's Effect on AGEs:
| Study Focus | Animal Model | Duration | Key Findings |
| Vascular AGE Accumulation | Streptozotocin-induced diabetic rats | 3 weeks | Prevented the increase in mesenteric vascular AGE accumulation. researchgate.net |
| Delayed Intervention on Vascular AGEs | Streptozotocin-induced diabetic rats | 6 weeks (treatment for the last 3 weeks) | Reduced vascular AGE accumulation even when treatment was delayed. researchgate.netcore.ac.uk |
| Renal AGE Levels | Diabetic C57BL/6 mice | 12 weeks | Decreased renal collagen-bound AGEs and increased urinary AGE excretion. nih.gov |
| Bone Fragility | Not specified | Not specified | Shown to reduce bone fragility induced by AGEs. smolecule.com |
Biological and Biomedical Research Applications of N Phenacylthiazolium Bromide
Mitigation of Advanced Glycation End-Product (AGE)-Related Pathologies
Advanced glycation is a non-enzymatic process involving the reaction of sugars with proteins or lipids, leading to the formation of a heterogeneous group of compounds known as AGEs. plos.orgnih.gov The accumulation of these AGEs is accelerated in conditions such as diabetes and aging, contributing to the pathogenesis of various complications. plos.orgnih.gov AGEs can form cross-links within long-lived proteins like collagen, altering their structure and function, which in turn impacts the mechanical properties of tissues. plos.orgnih.gov Research into PTB has focused on its capacity as an "AGE-breaker" to cleave these pre-formed cross-links, thereby mitigating their detrimental effects. nih.govresearchgate.net
In the context of diabetes, the accumulation of AGEs in blood vessels is a key factor in the development of vascular complications. nih.govresearchgate.net Studies utilizing diabetic rat models have demonstrated the efficacy of N-Phenacylthiazolium bromide in addressing this issue.
Research on streptozotocin-induced diabetic rats showed a significant increase in mesenteric vascular AGEs. nih.gov Treatment with PTB was found to prevent this diabetes-associated increase in vascular AGE accumulation. nih.govresearchgate.net In one study, diabetes was associated with a threefold increase in vascular AGE concentrations, an effect that was prevented by PTB treatment. core.ac.uk Furthermore, when PTB treatment was delayed for three weeks after the onset of diabetes, it was still effective in reducing the vascular AGE levels, highlighting its ability to act on pre-existing AGEs. nih.govresearchgate.net This suggests that cross-link breakers like PTB can effectively prevent or reverse the buildup of AGEs in blood vessels, indicating their potential role in managing diabetic vascular complications. nih.govresearchgate.net Immunohistochemical analysis confirmed these findings, showing a marked increase in AGE staining in the medial layer of diabetic vessels, which was not observed in the vessels of PTB-treated diabetic rats. core.ac.uk
Below is a data table summarizing the findings on vascular AGE accumulation in a diabetic rat model.
| Study Group | N | Body Weight (g) | Glycated Hemoglobin (%) | Systolic Blood Pressure (mmHg) | Vascular AGEs (ng AGE/mg protein) |
| Study 1: Prevention | |||||
| Control | 8 | 363 ± 8 | 4.3 ± 0.1 | 125 ± 3 | 10.3 ± 1.0 |
| Control + PTB | 8 | 358 ± 10 | 4.2 ± 0.1 | 134 ± 3 | 10.6 ± 1.1 |
| Diabetic | 8 | 239 ± 6 | 10.5 ± 0.5 | 139 ± 5 | 30.6 ± 4.3 |
| Diabetic + PTB | 8 | 245 ± 7 | 10.8 ± 0.6 | 128 ± 3 | 12.1 ± 1.5 |
| Study 2: Delayed Intervention | |||||
| Control | 8 | 417 ± 11 | 4.4 ± 0.1 | 127 ± 4 | 8.8 ± 0.9 |
| Diabetic | 8 | 260 ± 11 | 11.2 ± 0.4 | 143 ± 6 | 45.4 ± 6.9 |
| Diabetic + PTB | 8 | 251 ± 8 | 11.5 ± 0.5 | 140 ± 5 | 13.5 ± 1.8 |
Data adapted from a study on streptozotocin-induced diabetic rats. core.ac.uk Values are presented as mean ± SEM.
The accumulation of AGEs in the collagen matrix of bone is a significant contributor to increased bone fragility associated with aging and diabetes. plos.orgrpi.edu These AGE cross-links alter the mechanical properties of bone, making it more brittle. plos.orgnih.gov PTB has been investigated for its potential to reverse these effects by breaking the established AGE cross-links in bone tissue. plos.orgrpi.edu
Research has demonstrated that treating human cancellous bone with PTB can significantly reduce its AGE content. plos.orgrpi.edu In a study using bone samples from human donors of various ages (19 to 80), in vitro treatment with PTB resulted in a notable decrease in AGE levels, which were quantified using fluorescence. plos.org This effect was observed across different age groups, suggesting that PTB can cleave AGE cross-links in both young and more mature bone tissue. plos.org The reduction in AGEs is a critical first step in restoring the bone's natural properties and reducing fragility. plos.orgrpi.edu
The accumulation of AGEs negatively affects the post-yield properties of bone, which are crucial for the bone's ability to absorb energy and resist fracture. plos.org A decrease in these properties, such as post-yield strain, indicates an increase in brittleness. plos.orgplos.org Studies have shown that inducing AGEs in bone specimens (ribosylation) leads to a significant decrease in post-yield strain. plos.org Treatment with PTB was found to reverse this effect, significantly increasing the post-yield strain back towards control levels. plos.org This restoration of bone's post-yield properties demonstrates a direct reduction in the fragility caused by non-enzymatic glycation. plos.orgrpi.edu
The table below shows the effect of PTB treatment on the post-yield strain of human cancellous bone.
| Treatment Group | Normalized Post-Yield Strain (% of Control) |
| Ribosylated (AGE-induced) | ~55% |
| PTB Treatment 1 | ~95% |
| PTB Treatment 2 | ~100% |
| PTB Treatment 3 | ~105% |
| PTB Treatment 4 | ~100% |
Data represents normalized mean values from all donors, showing a significant increase from the ribosylated value (P<0.01). plos.orgplos.org The different PTB treatments varied in concentration and duration.
The natural remodeling process of bone, which involves resorption by osteoclasts and formation by osteoblasts, is essential for maintaining bone quality. plos.orgnih.gov It has been noted that glycated bone is less susceptible to digestion by osteoclasts, leading to a slower resorption rate. plos.org This impairment in remodeling allows for the accumulation of microdamage and more AGEs. plos.org By cleaving AGE cross-links, PTB may restore the bone matrix's susceptibility to osteoclastic resorption. plos.org This facilitates the removal of old, damaged, and glycated bone tissue, which is a crucial aspect of the bone remodeling cycle. plos.orgrpi.edu
The culmination of PTB's effects on bone is the reversal of fragility induced by AGEs. By reducing the AGE content and restoring the post-yield mechanical properties of the bone matrix, PTB directly addresses the material-level causes of fragility. plos.org An investigation using human cancellous bone cylinders from donors aged 19 to 80 confirmed these effects. plos.orgnih.gov After inducing glycation, the bone samples were treated with PTB. Subsequent mechanical testing revealed a significant rebound in post-yield properties, indicating a reduction in brittleness. plos.org This demonstrates that PTB can be an effective agent in reversing the negative mechanical consequences of AGE accumulation in human bone tissue. plos.orgrpi.edu
Modulation of Periodontitis through AGE-RAGE Axis Inhibition
This compound has been shown to modulate experimental periodontitis by inhibiting the advanced glycation end product (AGE)-receptor for advanced glycation end products (RAGE) axis. nih.govresearchgate.net This interaction is a key pathway in the inflammatory processes that drive periodontal disease. The binding of AGEs to RAGE triggers a cascade of inflammatory responses, leading to tissue destruction. PTB's ability to break AGE cross-links disrupts this harmful cycle, thereby mitigating the progression of periodontitis. nih.govresearchgate.netnih.gov
Research has demonstrated that this compound can significantly promote mitogenesis, or cell proliferation, in human periodontal ligament (hPDL) cells. nih.gov In vitro studies have shown that treatment with PTB at concentrations of 0.05 to 0.1 mM for 24 hours leads to a notable increase in the proliferation of these crucial cells, which are essential for the integrity and regeneration of periodontal tissues. nih.gov
In addition to promoting cell growth, this compound has been found to reduce cytotoxicity in human periodontal ligament cells. nih.gov Treatment with 0.05 to 0.1 mM of PTB for 24 hours resulted in a significant decrease in cell death, suggesting a protective effect on these vital periodontal cells. nih.gov This reduction in cytotoxicity is critical for maintaining the health and function of the periodontal ligament, especially in inflammatory environments characteristic of periodontitis.
Table 1: Effects of this compound on Human Periodontal Ligament Cells
| Treatment Concentration (mM) | Observation Time (hours) | Effect on Mitogenesis | Effect on Cytotoxicity |
| 0.05 - 0.1 | 24 | Significantly Promoted | Significantly Reduced |
In vivo studies using rat models of ligature-induced periodontitis have shown that systemic administration of this compound significantly reduces periodontal bone loss. nih.gov This effect was observed across different phases of the disease, including induction, progression, and recovery. nih.gov The reduction in bone loss is accompanied by a significant decrease in the deposition of advanced glycation end-products (AGEs) in the periodontal tissues. nih.govnih.gov By breaking down AGEs, PTB helps to preserve the structural integrity of the alveolar bone.
Influence on Cellular Function and Viability in Diabetic Conditions
The therapeutic potential of this compound extends to its influence on cellular function and viability, particularly in the context of diabetes. By breaking AGE cross-links, PTB can improve cellular viability and function, which are often compromised in diabetic conditions due to high glucose levels and increased AGE formation. nih.govnih.gov Research indicates that PTB can decrease renal AGE accumulation, although its effects on ameliorating diabetic nephropathy may be limited. nih.gov However, its ability to improve the viability of cells, such as human periodontal ligament cells, underscores its potential to counteract the cellular damage induced by diabetic conditions. nih.gov
Prevention of Vascular Hypertrophy in Diabetic Models
This compound has demonstrated efficacy in preventing vascular hypertrophy, a common complication of diabetes characterized by the thickening of blood vessel walls. researchgate.net In studies involving streptozotocin-induced diabetic rats, treatment with PTB was found to attenuate the development of mesenteric vascular hypertrophy. researchgate.netcore.ac.uk This preventative effect is attributed to PTB's ability to prevent the accumulation of advanced glycation end-products in the vascular tissues. researchgate.net It is noteworthy that the attenuation of vascular hypertrophy was observed when PTB treatment was initiated at the time of diabetes induction. researchgate.net
Table 2: Effect of this compound on Mesenteric Vascular Weight in Diabetic Rats
| Group | Mesenteric Vascular Weight (mg) |
| Control | 109.1 ± 3.3 |
| Control + PTB | 107.5 ± 3.4 |
| Diabetic | 145.8 ± 5.2 |
| Diabetic + PTB | 128.4 ± 5.8 |
Reduction of Renal AGE Levels and Glomerulosclerosis in Diabetic Mice
This compound (PTB) has been investigated for its potential to mitigate diabetic nephropathy by targeting advanced glycation end products (AGEs), which are implicated in the pathogenesis of this condition. A study involving diabetic C57BL/6 mice aimed to determine if PTB could alter renal AGE levels and reduce diabetic glomerulosclerosis. nih.gov In this research, mice with streptozotocin-induced hyperglycemia were administered daily subcutaneous injections of either PTB or a saline solution for a period of 12 weeks. nih.gov
The findings revealed that treatment with PTB led to a decrease in renal collagen-bound AGEs and a corresponding increase in the excretion of urinary AGE-peptides. nih.gov Immunohistochemical analysis also showed reduced AGE staining in Bowman's capsules, glomerular basement membranes, and cortical tubules of the PTB-treated diabetic mice. nih.gov However, despite the reduction in renal AGE accumulation, the study found no significant differences in glomerular histology or morphometric analysis between the PTB-treated and saline-treated diabetic mice. nih.gov Key markers of kidney damage, such as the urinary protein/creatinine ratio and levels of specific AGEs like Nε-(carboxymethyl)lysine (CML) and pentosidine, remained unaffected by the PTB treatment. nih.gov
Table 1: Effects of this compound on Renal Parameters in Diabetic Mice
| Parameter | Effect of PTB Treatment |
| Renal Collagen-Bound AGEs | Decreased nih.gov |
| Urinary AGE Excretion | Increased nih.gov |
| Glomerular Lesions | No improvement nih.gov |
| Proteinuria | Unaffected nih.gov |
| Collagen-Released CML and Pentosidine | No significant difference nih.gov |
Potential in Wound Healing, specifically Osseous Wounds
The potential of this compound extends to the field of bone health and wound healing, particularly concerning osseous (bone) tissue. As bones age, and in certain conditions like diabetes, they can become more brittle due to the accumulation of advanced glycation end-products (AGEs) within the bone's collagen matrix. rpi.edunih.gov These AGEs create cross-links that negatively impact the mechanical properties of bone. nih.gov
A study conducted by biomedical engineers demonstrated that PTB can dissolve these sugary impurities within bone tissue. rpi.edu The research, which utilized human bone samples from donors of various ages, showed that treating the bone with PTB resulted in a significant decrease in AGE content. rpi.edunih.gov Concurrently, the treatment led to a significant increase in the bone's flexibility and post-yield material properties without causing a loss of calcium. rpi.edunih.gov
These findings suggest that PTB could be a promising agent for reducing bone fragility caused by the accumulation of AGEs. rpi.edunih.gov This has potential applications in developing new strategies to prevent fractures in the elderly and to accelerate bone healing in individuals with conditions like diabetes or certain types of osteoporosis, where bone brittleness is a significant concern. rpi.edu The study highlighted that the treatment was effective across different age groups, which is significant as reducing AGEs in mature bone may help initiate bone turnover and promote the formation of new, healthier bone tissue. rpi.edu
Table 2: Impact of this compound on Human Cancellous Bone Properties
| Property | Effect of PTB Treatment |
| Advanced Glycation End-product (AGE) Content | Significantly decreased rpi.edunih.gov |
| Bone Flexibility / Post-Yield Properties | Significantly increased rpi.edunih.gov |
| Calcium Content | No significant loss rpi.edu |
This compound in Molecular Biology Techniques
Disruption of AGE Cross-links to Facilitate DNA Amplification from Ancient Samples
In the field of ancient DNA (aDNA) research, the recovery and amplification of genetic material from aged samples is often hindered by post-mortem chemical modifications. One significant challenge is the formation of intermolecular cross-links through the Maillard reaction, leading to advanced glycation end products that can trap and damage DNA molecules, preventing their amplification via techniques like the polymerase chain reaction (PCR). atriumtech.comscispace.com
This compound has been identified as a useful tool to overcome this obstacle. atriumtech.com It functions by breaking the intermolecular cross-links caused by these advanced glycosylation end products. atriumtech.comscispace.com By cleaving these cross-links, PTB helps to release the trapped DNA fragments, making them more accessible for amplification. nih.gov Although the precise mechanism of its action is not fully understood, its application has been shown to improve the yield and quality of amplifiable DNA from ancient specimens. atriumtech.com This makes PTB a valuable reagent in the toolkit of paleogeneticists, aiding in the study of DNA from organisms that lived thousands of years ago. atriumtech.com
Precipitation of Impurities during DNA Extraction Processes
Beyond its use in aDNA, this compound has also been applied as a purifying agent in DNA extraction from contemporary environmental samples. labpartnering.org Samples from sources like soil, river water, or aerosols often contain a variety of impurities, such as humic acids, which are known to interfere with and inhibit PCR amplification and DNA quantitation. labpartnering.org
A patented method describes the use of PTB to selectively and rapidly precipitate these inhibitory materials. labpartnering.org In this process, after cells from an environmental sample are lysed to release their DNA, PTB is added to the soluble extract. This causes an instantaneous precipitation of impurities, which can then be easily removed by centrifugation. labpartnering.org The resulting supernatant contains a purified, DNA-containing extract that is significantly more suitable for downstream molecular biology applications, including PCR. labpartnering.org This method can provide a DNA extract of sufficient purity for amplification within a short timeframe, demonstrating PTB's utility in streamlining DNA purification from challenging sample types. labpartnering.org
Investigational Roles in Other Biological Systems
Biofilm Inhibition Activity (e.g., against Staphylococcus aureus)
This compound has also been investigated for its antimicrobial properties, specifically its ability to inhibit the formation of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Staphylococcus aureus, a significant human pathogen, is a notorious biofilm producer. mdpi.com
In an in vitro study examining compounds that could inhibit glycated keratin-induced biofilm formation by S. aureus, this compound demonstrated notable efficacy. mdpi.com The research determined that PTB could achieve near-complete inhibition of biofilm formation. mdpi.com The study reported an ED₅₀ (half-maximal effective dose) of 5.3 mg/mL for this compound in this static biofilm model. mdpi.com Interestingly, the dosage required for biofilm inhibition did not show a significant correlation with the inhibition of bacterial growth itself, suggesting a specific action against the biofilm formation process. mdpi.com This anti-biofilm activity positions PTB as a potential candidate for further investigation in the development of treatments for skin infections and other conditions associated with S. aureus dysbiosis where biofilm formation plays a critical role. mdpi.com
Table 3: Biofilm Inhibition by this compound against Staphylococcus aureus
| Compound | ED₅₀ for Biofilm Inhibition |
| This compound | 5.3 mg/mL mdpi.com |
Enzyme Inhibition Studies
This compound (PTB) has been investigated primarily for its role in counteracting the effects of advanced glycation end-products (AGEs), which are implicated in various disease pathologies, particularly diabetic complications. core.ac.ukresearchgate.netnih.gov The mechanism of PTB is centered on its ability to break pre-formed AGE cross-links and scavenge their precursors, rather than acting as a classical enzyme inhibitor that binds to an enzyme's active site. core.ac.uknih.gov
Advanced glycation end-products are formed through a series of non-enzymatic reactions between reducing sugars and proteins or lipids. A key precursor in AGE formation is the highly reactive dicarbonyl compound, methylglyoxal (B44143) (MG). nih.govnih.gov In biological systems, the glyoxalase system, with the enzyme glyoxalase 1 (Glo1), is the primary pathway for detoxifying methylglyoxal. nih.gov When the glyoxalase system is overwhelmed or impaired, methylglyoxal levels rise, leading to increased AGE formation and subsequent cellular damage. nih.govnih.gov
Research has explored strategies to mitigate the damage caused by methylglyoxal. One approach is to enhance the activity of Glo1, while another is to use chemical scavenging agents to directly neutralize methylglyoxal. nih.govresearchgate.net this compound falls into the latter category. nih.govresearchgate.net Studies have identified PTB as a potent scavenger of methylglyoxal, thereby preventing the formation of harmful AGEs. nih.gov This action is distinct from direct enzyme inhibition; PTB intervenes in the chemical pathway leading to AGEs, thus alleviating what is known as dicarbonyl stress. nih.gov While thiamine (B1217682) analogs, which share the thiazolium ring structure with PTB, have been studied as inhibitors of thiamine-dependent enzymes like transketolase, there is a lack of direct evidence demonstrating that this compound functions as a specific inhibitor of enzymes such as glyoxalase 1 or aldose reductase. nih.govresearchgate.netchemrxiv.org
The table below summarizes the role of this compound in the context of glycation pathways.
| Feature | Description | Research Findings |
| Primary Mechanism | AGE Cross-link Breaker & Precursor Scavenger | PTB is recognized for its ability to cleave existing AGE cross-links and to scavenge reactive dicarbonyl species like methylglyoxal. core.ac.uknih.gov |
| Interaction with Glyoxalase System | Indirect; Alternative Strategy | PTB's role as a methylglyoxal scavenger is an alternative therapeutic strategy to the enzymatic detoxification by Glyoxalase 1 (Glo1). nih.govresearchgate.net |
| Direct Enzyme Inhibition | Not a Primary Mechanism | Current research does not support PTB as a direct, potent inhibitor of key enzymes like Glyoxalase 1 or Aldose Reductase. nih.govnih.govnih.gov |
| Therapeutic Implication | Reduction of Dicarbonyl Stress | By reducing the concentration of AGE precursors, PTB helps to mitigate the pathological consequences of dicarbonyl stress. nih.gov |
Potential as an Antimicrobial Agent
The potential of this compound as an antimicrobial agent has been explored, with specific research focusing on its activity against the bacterium Staphylococcus aureus, a significant human pathogen known for its ability to form biofilms. mdpi.comresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses, making infections difficult to treat. mdpi.com
A study investigating compounds that could inhibit biofilm formation induced by glycated proteins found that this compound was effective in preventing the formation of S. aureus biofilms. mdpi.comresearchgate.net The research demonstrated that PTB could achieve near-complete inhibition of biofilm formation in a static in vitro model. mdpi.com The effective dose for 50% inhibition (ED50) was determined, highlighting its potential as a therapeutic agent against biofilm-associated infections. mdpi.com
The table below details the anti-biofilm activity of this compound against Staphylococcus aureus.
| Microorganism | Strain | Activity | Metric (ED50) | Reference |
| Staphylococcus aureus | ATCC 12600 | Biofilm Inhibition | 5.3 mg/mL | mdpi.com |
While direct studies on a broad spectrum of microbes are limited for PTB itself, the general class of thiazolium salts and molecules with a phenacyl moiety have shown promise as antimicrobial agents. nih.govnih.govresearchgate.netmdpi.com Research on structurally related compounds, such as N-phenacyldibromobenzimidazoles, has demonstrated significant antifungal activity against clinically relevant yeasts like Candida albicans and Cryptococcus neoformans. nih.gov For instance, certain N-phenacyldibromobenzimidazole derivatives have been reported to have an IC50 of 8 µg/mL against C. albicans and to be fungicidal against C. neoformans. nih.gov
The antimicrobial potential of the thiazole (B1198619) ring, a core component of PTB, is well-documented. nih.govmdpi.comnih.gov Numerous synthetic derivatives incorporating a thiazole moiety have been evaluated and found to possess activity against a range of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Similarly, various triazolium salts, which are also azolium compounds like thiazolium salts, have shown potent antifungal activity, in some cases exceeding that of reference drugs. mdpi.com These findings collectively suggest that this compound, as a member of this chemical class, warrants further investigation for its broader antimicrobial properties against various bacterial and fungal pathogens.
Chemical Reactivity and Organic Synthesis Applications of N Phenacylthiazolium Bromide
Reactivity of the Thiazolium Ring System
The chemical behavior of N-Phenacylthiazolium bromide is largely dictated by the electronic properties of the thiazolium ring and the influence of its N-phenacyl substituent. The positive charge on the nitrogen atom significantly influences the acidity of protons at adjacent positions, creating key sites for nucleophilic reactivity.
Nucleophilic Centers at Thiazolium-2 Position and α-Position of N-Phenacyl Substituent
This compound possesses two primary potential nucleophilic centers that can be generated upon deprotonation with a base.
Thiazolium-2 Position: The proton at the C2 position of the thiazolium ring is acidic. Its removal by a strong base generates a highly nucleophilic N-heterocyclic carbene (NHC). This reactivity is the cornerstone of thiazolium salt-catalyzed reactions like the benzoin (B196080) condensation. The resulting carbene is a potent nucleophile due to the lone pair of electrons on the C2 carbon.
α-Position of N-Phenacyl Substituent: The methylene (B1212753) protons (CH₂) on the carbon alpha to both the carbonyl group and the positively charged thiazolium ring are also notably acidic. The electron-withdrawing nature of both the adjacent ketone (C=O) group and the cationic thiazolium ring stabilizes the resulting carbanion upon deprotonation libretexts.org. Under basic conditions, such as in the presence of triethylamine, this compound readily deprotonates at this α-position to form a thiazolium N-phenacylide rsc.orgrsc.org. This ylide is a neutral species with a nucleophilic carbanion adjacent to the positively charged nitrogen atom and is a key reactive intermediate in several synthetic transformations.
The preferential deprotonation site, and thus the active nucleophilic center, depends on the reaction conditions and the strength of the base used. However, the formation of the N-phenacylide by deprotonation of the α-carbon is a well-documented pathway for this class of compounds rsc.orgresearchgate.net.
Participation in Nucleophilic Reactions
The generation of nucleophilic intermediates from this compound enables its participation in a variety of reactions. The thiazolium N-phenacylide, in particular, serves as a potent 1,3-dipole.
A significant application of this reactivity is in [3+2] cycloaddition reactions. When this compound is treated with a base in the presence of a suitable dipolarophile, such as an electron-deficient alkene or alkyne, it forms the ylide intermediate in situ. This ylide then undergoes a 1,3-dipolar cycloaddition to construct complex heterocyclic systems. For instance, the reaction of N-phenacylbenzothiazolium bromides with nitroalkenes, promoted by triethylamine, yields various substituted benzo[d]pyrrolo[2,1-b]thiazoles researchgate.net. This transformation proceeds through the nucleophilic attack of the ylide's carbanion onto the nitroalkene, followed by cyclization.
Similarly, thiazolium N-phenacylides have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD), where the nucleophilic ylide attacks the electron-deficient alkyne, leading to ring-opened products after rearrangement rsc.orgrsc.org.
Role as a Reagent in Organic Synthesis
Beyond its fundamental reactivity, this compound serves as a valuable starting material and reagent for the synthesis of a range of organic molecules, from complex thiazole (B1198619) derivatives to other thiazolium salts.
Synthesis of Various Thiazole Derivatives
While the Hantzsch synthesis, which reacts phenacyl bromides with thioamides, is a classic method for forming the thiazole ring, this compound itself can be used as a more advanced precursor to generate complex, fused thiazole derivatives clockss.orgias.ac.in. Its utility lies in its ability to form the N-phenacylide intermediate, which can then be employed in cycloaddition reactions to build new rings onto the existing thiazole framework.
This strategy has been effectively used in domino reactions to create spiro compounds, which are molecules containing two rings connected by a single atom. For example, N-phenacylthiazolium bromides react with 3-phenacylideneoxindoles in the presence of a base to afford functionalized spiro[indoline-3,7′-pyrrolo[2,1-b]thiazoles] with high diastereoselectivity unimi.it. In this process, the thiazolium salt acts as the precursor to the 1,3-dipole that engages in the key bond-forming cycloaddition step.
| Thiazolium Salt Precursor | Reactant (Dipolarophile) | Product Class | Reference |
|---|---|---|---|
| N-phenacylbenzothiazolium bromide | Nitroalkenes | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles | researchgate.net |
| This compound | 3-phenacylideneoxindoles | Spiro[indoline-3,7′-pyrrolo[2,1-b]thiazoles] | unimi.it |
| 4-methyl-3-phenacylthiazolium bromide | Dimethyl acetylenedicarboxylate (DMAD) | Thiazole ring-opened products | rsc.org |
Preparation of Thiazolium Salts
This compound belongs to the broader class of thiazolium salts, which are important as ionic liquids and precursors to N-heterocyclic carbene catalysts researchgate.net. Chemical literature notes that PTB can be used as a reactant for the preparation of various other thiazolium salts cymitquimica.com. The synthesis of thiazolium salts is typically achieved through the alkylation of a pre-formed thiazole ring or via cyclization reactions. For instance, the reaction between N-substituted thiosemicarbazides and phenacyl bromide derivatives is a one-step procedure to afford substituted hydrazinylthiazolium bromides researchgate.net. While specific examples detailing the conversion of this compound into other thiazolium salts are not as prevalent as its other applications, its structure allows for potential modifications, such as electrophilic substitution on the phenyl ring, to generate new, functionalized thiazolium salt derivatives.
Precursor in Synthesis of 2'-Deoxyisoguanosine
This compound has been cited as a reagent in pharmaceutical research, notably as a precursor in the synthesis of 2'-deoxyisoguanosine. This nucleoside analogue is of interest for its potential applications in biochemistry and medicine. The key transformation involves the oxidative cyclization of 2'-deoxyadenosine (B1664071) to yield 2'-deoxyisoguanosine. While PTB is identified as being instrumental in this process, detailed mechanistic studies for this specific transformation are not widely documented in peer-reviewed literature. The synthesis of 2'-deoxyguanosine (B1662781) (a related purine) from 2'-deoxyadenosine often involves multi-step protection and functional group interconversion strategies nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Triethylamine |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Benzo[d]pyrrolo[2,1-b]thiazoles |
| Spiro[indoline-3,7′-pyrrolo[2,1-b]thiazoles] |
| Phenacyl bromide |
| Thioamides |
| 2'-Deoxyisoguanosine |
| 2'-Deoxyadenosine |
| 2'-Deoxyguanosine |
Photophysical Properties and Emerging Applications
Potential in Fluorescent Imaging
Fluorescent imaging is a critical tool in biomedical research, relying on molecules known as fluorophores that absorb light at a specific wavelength and emit it at a longer wavelength. The effectiveness of a fluorophore is determined by several key photophysical parameters, including its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
For this compound, the thiazolium ring system is a component of thiamine (B1217682) (Vitamin B1), which is known to be fluorescent. This suggests a basis for potential fluorescent properties in PTB. However, specific experimental data detailing its performance as a fluorescent probe are not extensively documented in peer-reviewed literature. To be a viable candidate for bioimaging, a compound should ideally exhibit strong absorption, a high fluorescence quantum yield, and good photostability. While PTB is noted for its potential in this area, comprehensive studies quantifying these characteristics are required to fully establish its utility and efficacy in fluorescent imaging applications. lookchem.com
Applications in Photodynamic Therapy
Photodynamic therapy (PDT) is a medical treatment that utilizes a photosensitizer, light, and molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can selectively destroy targeted cells like cancer cells or pathogenic microbes. nih.gov The efficacy of a photosensitizer is critically dependent on its ability to absorb light and efficiently transfer that energy to surrounding oxygen molecules. A key metric for this process is the singlet oxygen quantum yield (ΦΔ), which quantifies the number of singlet oxygen molecules generated per absorbed photon.
Thiazolium-containing compounds have been investigated for their potential as photosensitizers. For instance, certain thiazolium cyanine (B1664457) dyes have demonstrated excellent antibacterial activity when exposed to light, which is attributed to the generation of ROS. nih.gov This indicates that the thiazolium moiety can play a role in photodynamic processes. This compound, by virtue of its thiazolium ring, is therefore considered a potential candidate for PDT applications. lookchem.com However, to validate this potential, detailed studies are necessary to measure its singlet oxygen quantum yield and to assess its phototoxic efficacy against target cells under specific light irradiation conditions. Without such quantitative data, its role in photodynamic therapy remains speculative.
Comparative Studies and Therapeutic Development
Comparison of N-Phenacylthiazolium Bromide with Other AGE Inhibitors and Breakers
Distinctions from Aminoguanidine (B1677879) (AGE Formation Inhibitor)
This compound (PTB) and aminoguanidine represent two distinct strategies to combat the detrimental effects of Advanced Glycation End-products (AGEs). Their primary difference lies in their mechanism of action. PTB is classified as an AGE breaker, designed to cleave existing cross-links formed by AGEs, while aminoguanidine is an AGE formation inhibitor. researchgate.netthieme-connect.commdpi.com
Aminoguanidine functions by trapping reactive dicarbonyl compounds, such as methylglyoxal (B44143) (MGO) and 3-deoxyglucosone (B13542) (3DG), which are early-stage precursors in the glycation process. mdpi.comnih.gov By scavenging these intermediates, aminoguanidine prevents their subsequent reaction with proteins, thereby inhibiting the formation of new AGEs. thieme-connect.commdpi.com In contrast, PTB acts on pre-formed AGEs, specifically targeting and cleaving the α-diketone structures within the cross-links that cause tissue stiffening. mdpi.comtoukastress.jpnih.gov This makes PTB theoretically suitable for reversing existing damage in tissues where AGEs have already accumulated.
| Feature | This compound (PTB) | Aminoguanidine |
| Classification | AGE Breaker | AGE Formation Inhibitor |
| Mechanism | Cleaves pre-formed AGE cross-links | Traps reactive carbonyl precursors (e.g., MGO, 3DG) |
| Target Stage | Late-stage (existing AGEs) thieme-connect.com | Early-stage (prevents AGE formation) mdpi.com |
| Primary Action | Reverses existing protein cross-links | Prevents new protein cross-linking |
Relationship with ALT-711 (Alagebrium) as a More Stable Derivative
This compound is the prototype for a class of thiazolium-based AGE breakers, with ALT-711 (alagebrium) being its most well-studied derivative. nih.govnih.govresearchgate.net ALT-711, chemically known as 4,5-dimethyl-3-phenacylthiazolium chloride, was developed to improve upon the properties of PTB. nih.gov
The key advantage of ALT-711 over PTB is its enhanced in vivo stability. nih.gov PTB is known to degrade rapidly under physiological conditions, which limits its therapeutic efficacy. nih.govmdpi.com The addition of two methyl groups to the thiazolium ring in ALT-711 results in a more stable compound, allowing for more sustained biological activity. pnas.org Both compounds share the same fundamental mechanism of cleaving AGE cross-links. nih.govnih.gov However, due to its improved stability, ALT-711 has been the subject of more extensive clinical investigation. nih.govwikipedia.org
| Compound | Chemical Name | Key Structural Difference from PTB | Primary Advantage |
| This compound (PTB) | This compound | - | Prototype compound |
| ALT-711 (Alagebrium) | 4,5-dimethyl-3-phenacylthiazolium chloride nih.gov | Addition of two methyl groups to the thiazolium ring | Greater in vivo stability nih.gov |
Challenges and Future Directions in this compound Research
Pharmacological Challenges Related to Required Concentrations and Half-Life
A significant hurdle in the therapeutic application of this compound is its pharmacological profile. Research has indicated that high concentrations of PTB, in the millimolar (mM) range (10-30 mM), are often required to achieve a sufficient biological effect in breaking AGE cross-links. nih.gov These high concentrations raise concerns about potential off-target effects and the feasibility of achieving such levels safely in a clinical setting.
Furthermore, PTB exhibits a short half-life and is unstable under physiological conditions. nih.gov It degrades rapidly in vitro, which complicates the interpretation of experimental results and presents a major obstacle for its development as a systemic therapeutic agent. mdpi.comnih.gov This instability necessitates frequent administration or the development of advanced delivery systems to maintain effective concentrations at the target site.
Discrepancies in Reported Efficacy across Different Models and Tissues
The reported efficacy of this compound has shown inconsistencies across various experimental models and tissues. While some studies in diabetic rat models have demonstrated that PTB can reduce the accumulation of vascular AGEs and attenuate related pathologies like vascular hypertrophy, other studies have reported a lack of effectiveness. core.ac.ukresearchgate.net
For instance, in some rodent models of diabetic nephropathy, PTB failed to prevent or improve the condition despite reducing renal AGE levels and increasing their urinary excretion. researchgate.net Similarly, some studies on diabetic rats showed no improvement in vascular pathology with PTB treatment. researchgate.net These discrepancies may be attributable to differences in the animal models used, the specific tissues being examined, the timing and duration of treatment, and the inherent instability of the compound. core.ac.uk Such conflicting results highlight the complexity of translating in vitro AGE-breaking activity to consistent therapeutic outcomes in vivo.
Advancements in Drug Delivery Systems for this compound (e.g., pH-Responsive Hydrogels)
To overcome the pharmacological challenges of this compound, particularly its instability and the need for localized action, research has shifted towards advanced drug delivery systems. One promising approach involves the use of pH-responsive hydrogels. ingentaconnect.comnih.govnih.gov
These hydrogels can be loaded with PTB and are designed to release the compound in response to specific environmental cues, such as the acidic pH often found in inflamed tissues like those in periodontitis. ingentaconnect.comnih.govmdpi.com For example, a chitosan-based hydrogel has been developed that releases PTB more rapidly at the acidic pH of 5.5-6.5, which is characteristic of periodontal pockets, while release is slower at a neutral pH of 7.4. nih.gov This targeted delivery can enhance the therapeutic effectiveness of PTB by concentrating the drug at the site of action and protecting it from degradation. nih.gov Other nanoparticle-based systems, such as those using poly(lactic-co-glycolic acid) (PLGA) and chitosan, are also being explored to improve the delivery and efficacy of PTB for conditions like periodontitis. nih.govlidsen.comsemanticscholar.org
Exploration of this compound's Role in Other Disease Models beyond Diabetes and Aging
While extensively studied for its role in diabetes and aging, the therapeutic potential of this compound (PTB) has been explored in a variety of other disease models, primarily linked to the pathological accumulation of Advanced Glycation End-products (AGEs).
Cardiovascular Disease: Research has pointed to the potential of PTB in managing cardiovascular complications, particularly those associated with diabetes. benthamscience.com In studies using diabetic rat models, PTB treatment was shown to prevent the accumulation of AGEs in vascular tissues. researchgate.netnih.govwikipedia.org This action is significant as AGEs are implicated in promoting vascular damage, fibrosis, and inflammation, which accelerate atherosclerosis. benthamscience.com One study demonstrated that in diabetic rats, PTB treatment prevented an increase in vascular AGE concentrations and attenuated the associated mesenteric vascular hypertrophy when administered early. nih.govcore.ac.uk Although a delayed treatment protocol still reduced AGE accumulation, it did not reverse the established vascular hypertrophy, suggesting a time-dependent efficacy. core.ac.uk These findings underscore the potential of AGE cross-link breakers like PTB in the treatment of diabetic vascular complications. researchgate.netnih.gov
Bone Health: The accumulation of AGEs in bone collagen contributes to increased fragility and a higher risk of fractures, particularly in the context of aging and diabetes. nih.gov PTB has been investigated as a potential agent to counteract this. In vitro studies on human cancellous bone specimens have shown that treatment with PTB can significantly decrease AGE content. nih.gov This reduction in AGE cross-links was associated with a restoration of the bone's post-yield properties, which are crucial for energy dissipation and preventing fractures. nih.gov The effectiveness of PTB across different age groups in these studies suggests it can cleave AGE cross-links even in mature bone tissue. nih.gov This research highlights a potential therapeutic application for PTB in improving bone quality and reducing fracture risk associated with glycation. ndriresource.org
Periodontal Disease: The role of AGEs is also recognized in inflammatory conditions like periodontitis. smolecule.commdpi.com Research in rat models of ligature-induced periodontitis has shown that systemic administration of PTB can modulate the disease. nih.gov PTB was found to inhibit the induction and progression of periodontitis and facilitate recovery. nih.govresearchgate.net The mechanism appears to involve the inhibition of the AGE-receptor (RAGE) axis, as evidenced by reduced periodontal bone loss, decreased AGE deposition, and lower expression of RAGE and the inflammatory cytokine TNF-α. nih.gov In vitro, PTB also promoted the mitogenesis (cell division) and reduced the cytotoxicity in human periodontal ligament cells. nih.gov
Other Potential Applications:
Neurodegenerative Disorders: The accumulation of AGEs and the subsequent inflammatory responses mediated by their receptor RAGE are implicated in neurodegenerative diseases like Alzheimer's. dntb.gov.uaresearchgate.net The ability of PTB to break AGE cross-links suggests a potential, though less explored, therapeutic avenue for these conditions. researchgate.net Some N-phenacylthiazolium derivatives have been shown to inhibit cholinesterases, enzymes targeted in Alzheimer's treatment, suggesting another possible mechanism of action for this class of compounds. univ.kiev.ua
Cancer Research: PTB has been mentioned as an investigational methylglyoxal (a reactive dicarbonyl) scavenger, which could be relevant in cancer therapy where carbonyl stress plays a complex role. uliege.be It is also used as a chemical precursor in the synthesis of compounds like 2'-deoxyisoguanosine, which has potential anti-cancer properties. lookchem.com
Bacterial Biofilm Inhibition: In a recent in vitro study, PTB was shown to inhibit the formation of biofilm by Staphylococcus aureus that was induced by glycated keratin. mdpi.com This suggests a potential topical application for skin conditions associated with both bacterial dysbiosis and high levels of glycation. mdpi.com
Psoriasis: PTB was identified as an early AGE-crosslink breaker with potential relevance to psoriasis, a condition where AGE levels are elevated. nih.gov However, its development for this purpose was not pursued due to the high concentrations required to produce a biological effect and its inherent instability. nih.gov
Table 1: Research Findings of this compound in Various Disease Models
| Disease Model | Organism/System Studied | Key Findings | Reference |
|---|---|---|---|
| Cardiovascular Complications | Diabetic Rats (Sprague-Dawley) | Prevented vascular AGE accumulation and attenuated mesenteric vascular hypertrophy. | researchgate.net, nih.gov, core.ac.uk |
| Bone Fragility | Human Cancellous Bone (in vitro) | Reduced AGE content by up to 30% and restored post-yield energy dissipation, reducing fragility. | , nih.gov |
| Periodontitis | Rats and Human Periodontal Ligament Cells | Reduced periodontal bone loss, AGE deposition, and expression of RAGE and TNF-α. Promoted cell viability. | nih.gov |
| Neurodegeneration | (Theoretical/In Vitro) | Derivatives showed inhibition of acetylcholinesterase and butyrylcholinesterase. | univ.kiev.ua |
| Bacterial Biofilm | Staphylococcus aureus (in vitro) | Inhibited glycated keratin-induced biofilm formation with an ED50 of 5.3 mg/mL. | mdpi.com |
Translational Research and Clinical Potential of this compound-based Therapies
The journey of this compound (PTB) from a proof-of-concept molecule to a potential clinical therapy is a case study in the challenges of drug development, particularly for AGE cross-link breakers.
Preclinical Evidence and Translational Promise: The vast majority of research on PTB has been conducted in preclinical settings, primarily using in vitro and in vivo animal models. researchgate.net Vasan et al. first demonstrated in 1996 that PTB could chemically cleave pre-formed, glucose-derived protein cross-links in vitro and, crucially, in vivo. nih.govnih.gov Subsequent studies in diabetic animal models consistently showed that PTB could reduce the accumulation of AGEs in tissues like blood vessels and bone. researchgate.netnih.govnih.gov This body of evidence established PTB as a pioneering AGE cross-link breaker and validated this mechanism as a potential therapeutic strategy for diabetes, aging, and their complications. nih.govnih.gov The ability to reverse existing damage, rather than just inhibit new AGE formation, represented a novel therapeutic approach. nih.gov
Pharmacological Challenges and Limitations: Despite the promising preclinical data, the direct clinical translation of PTB itself has been significantly hindered by pharmacological challenges. A major limitation is its chemical instability and rapid hydrolysis under physiological conditions (pH 7.4). Furthermore, studies indicated that high millimolar (mM) concentrations of PTB were required to achieve effective cleavage of α,β-dicarbonyl structures, posing a challenge for safe and effective systemic administration. nih.gov These factors meant that while PTB was successful in animal models, its potential for human use was questionable. researchgate.netnih.gov
Development of Derivatives and Clinical Trajectory: The limitations of PTB led to the development of more stable derivatives. The most notable of these is Alagebrium (ALT-711), a 4,5-dimethyl substituted N-phenacylthiazolium chloride. nih.gov This structural modification enhanced its stability compared to PTB, making it a more viable candidate for clinical trials. Alagebrium advanced through clinical development and, in some trials, showed an ability to improve arterial stiffness and reduce systolic blood pressure in patients. researchgate.netmst.edu However, it ultimately did not demonstrate sufficient clinical efficacy in larger human trials for heart failure and was not approved for therapeutic use.
The development trajectory of the thiazolium class of compounds, starting with PTB, highlights the complexities of translating a promising chemical mechanism into a successful therapy. While PTB itself is unlikely to be used clinically, its role was foundational. It provided the crucial in vivo proof-of-concept that AGE cross-links could be broken, paving the way for second-generation compounds like Alagebrium and ongoing research into other AGE-breaking strategies. nih.govnih.gov The clinical potential of "PTB-based therapies" therefore lies not in the original molecule, but in the principle it established and the more advanced derivatives it inspired. mst.edu
Table 2: Translational Profile of this compound
| Aspect | Description | Reference |
|---|---|---|
| Preclinical Efficacy | Successfully demonstrated cleavage of AGE cross-links in vitro and in animal models (diabetic rats), reducing AGE accumulation in vascular and bone tissue. | researchgate.net, nih.gov, researchgate.net, nih.gov |
| Primary Mechanism | Acts as a nucleophile that selectively cleaves α-diketone structures within established AGE cross-links. | |
| Key Translational Barrier | Poor chemical stability and rapid hydrolysis at physiological pH. | , nih.gov |
| Pharmacological Limitation | Requires high (millimolar) concentrations for effective biological action, posing a challenge for clinical use. | , nih.gov |
| Clinical Status | Remains a preclinical research compound. Not used in human clinical trials. | , scbt.com |
| Legacy and Impact | Provided proof-of-concept for the AGE cross-link breaking strategy, leading to the development of more stable derivatives like Alagebrium (ALT-711). | nih.gov, nih.gov, mst.edu |
Analytical and Methodological Considerations in N Phenacylthiazolium Bromide Research
Quantification of AGEs in Biological Samples
The accumulation of AGEs is a key pathological feature in various diseases and aging processes. nih.gov Therefore, accurate quantification of AGEs in biological samples is fundamental to research on AGE-breakers like PTB.
Fluorescence-based Assays for AGE Content
Fluorescence-based assays typically measure the fluorescence of AGEs at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm. nih.gov The results are often standardized against a quinine (B1679958) sulfate (B86663) solution. nih.gov This technique provides a collective assessment of fluorescent AGEs (fAGEs) within a sample. nih.gov In studies investigating N-Phenacylthiazolium bromide, these assays have been instrumental. For instance, research on human cancellous bone treated with PTB demonstrated a significant reduction in AGE content as measured by fluorescence, highlighting the compound's efficacy in cleaving these cross-links. nih.gov
| Treatment Group | Relative Fluorescence (AGE Content) | Statistical Significance vs. Control |
| Control (Glycated) | High | N/A |
| PTB Treated | Significantly Decreased | p<0.05 |
| Data derived from studies on human cancellous bone treated with this compound. nih.gov |
Radioimmunoassay and Immunohistochemistry for Vascular AGEs
For more specific and localized quantification of AGEs, particularly within vascular tissues, researchers utilize radioimmunoassay (RIA) and immunohistochemistry. researchgate.netnih.gov These methods were employed in studies on diabetic rats to assess the effect of PTB on mesenteric vascular AGE accumulation. researchgate.netnih.gov
In these studies, diabetes was shown to cause a threefold increase in vascular AGE concentrations. core.ac.uk Treatment with this compound successfully prevented this increase. nih.govcore.ac.uk
Radioimmunoassay (RIA): This technique was used to measure AGE concentrations in tissue homogenates from mesenteric vessels. core.ac.uk The assay used an antibody specifically directed against advanced glycated bovine serum albumin (BSA). core.ac.uk The results from these studies showed that PTB treatment leads to reduced vascular AGE accumulation, which is consistent with its proposed action of breaking down pre-formed AGEs. core.ac.ukresearchgate.net
Immunohistochemistry: This method complements RIA by providing visual localization of AGE accumulation within the tissue architecture. core.ac.uk An immunoperoxidase technique, using a polyclonal anti-AGE antibody that detects Nε-(carboxymethyl)lysine (CML), was applied to sections of mesenteric vessels. nih.govcore.ac.uk The findings revealed a strong increase in AGE staining in the medial layer of blood vessels in diabetic animals, a phenomenon that was notably absent in vessels from diabetic rats treated with PTB. core.ac.uk
| Group | Vascular AGE Concentration (Units/mg protein) | Observation |
| Control | 4.1 ± 0.4 | Baseline |
| Control + PTB | 3.9 ± 0.3 | No significant change |
| Diabetic | 12.3 ± 1.8 | ~3-fold increase vs. Control |
| Diabetic + PTB | 5.1 ± 0.9 | Increase prevented; similar to Control |
| This table represents findings from a study using radioimmunoassay to quantify vascular AGEs in control and diabetic rats, with and without this compound (PTB) treatment. core.ac.uk |
Assessment of Mechanical Properties in Tissue Studies
The formation of AGE cross-links alters the structural integrity of collagen-rich tissues like bone and blood vessels, leading to changes in their mechanical properties. nih.govbiorxiv.org Methodologies to assess these properties are vital in evaluating the restorative effects of PTB.
Uniaxial Mechanical Testing to Failure
Uniaxial mechanical testing is a standard method used to determine the fundamental mechanical properties of materials, including biological tissues. nih.gov In the context of PTB research, specimens, such as cylinders of cancellous bone or sections of vascular tissue, are subjected to a controlled tensile or compressive force along a single axis until they fail. nih.govnih.gov
This process generates stress-strain curves from which key properties like stiffness, ultimate strength, and ductility can be derived. biorxiv.org In studies on human cancellous bone, specimens were mechanically tested to failure under physiological conditions following treatment with PTB. nih.gov This testing is crucial for understanding how the cleavage of AGE cross-links by PTB translates into improved tissue-level strength and resistance to fracture. nih.gov Uniaxial testing has also been applied to collagen sponge models to show that AGE formation leads to a significant deterioration of mechanical properties, including increased stiffness and a loss of viscoelastic relaxation. biorxiv.orgresearchgate.netnih.gov
Evaluation of Post-Yield Material Properties
The post-yield behavior of a material describes its properties after it has been stressed beyond its elastic limit but before it ultimately fails. For bone, the organic matrix, primarily collagen, is largely responsible for its ductility and ability to absorb energy before fracturing. nih.govnih.gov The accumulation of AGEs stiffens this collagen matrix, which reduces the tissue's ability to deform and absorb energy, thereby increasing fragility. nih.gov
This reduction is quantified as a decrease in post-yield strain and energy dissipation. nih.govresearchgate.net Research has shown that treatment with this compound can reverse these negative effects. In studies using human cancellous bone, PTB treatment led to a significant rebound in post-yield material properties. nih.gov This restoration of ductility and energy absorption capacity is a critical indicator of PTB's potential to reduce bone fragility caused by nonenzymatic glycation. nih.govnih.gov
| Property | Effect of Glycation (AGEs) | Effect of this compound Treatment |
| Post-Yield Strain | Significantly Reduced | Significantly Increased (Restored) |
| Ductility | Decreased | Increased |
| Energy Absorption | Decreased | Increased |
| Summary of the effects of glycation and subsequent this compound treatment on the post-yield properties of human cancellous bone. nih.govnih.govresearchgate.net |
Microcomputed Tomography in Bone Studies
Microcomputed tomography (micro-CT) is a non-destructive, high-resolution 3D imaging technique used to quantify the microarchitecture of bone. researchgate.netnih.gov In research involving this compound, micro-CT is used to assess changes in key trabecular and cortical bone parameters. researchgate.netnih.gov
Studies have utilized micro-CT to evaluate the effects of PTB on osseous wound healing in rats. nih.gov The analysis involves measuring several parameters to characterize the bone structure: researchgate.netnih.gov
Bone Volume Fraction (BV/TV): The ratio of bone volume to the total volume of the region of interest.
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
Trabecular Number (Tb.N): The average number of trabeculae per unit length.
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
In one study, while no significant differences were found in the initial 14 days of healing, by day 28, the relative bone volume (BV/TV) was significantly higher in the control group compared to the group receiving PTB, suggesting that the anti-inflammatory effects of the anti-AGE agent did not facilitate faster osteogenesis in this model. researchgate.netnih.gov
| Micro-CT Parameter | PTB Group vs. Control Group (Day 28) |
| Relative Bone Volume (BV/TV) | Significantly Lower |
| Trabecular Thickness (Tb.Th) | Significantly Lower |
| Trabecular Number (Tb.N) | No Obvious Difference |
| Trabecular Separation (Tb.Sp) | No Obvious Difference |
| Findings from a micro-CT study on osseous wound healing in rats treated with this compound (PTB) compared to a control group at 28 days. researchgate.net |
Cellular and Molecular Assays
In the investigation of this compound (PTB), a variety of cellular and molecular assays are employed to elucidate its mechanisms of action, particularly its role as a breaker of advanced glycation end-product (AGE) cross-links.
Mitogenesis and Cytotoxicity Assays in Cell Cultures
The effects of this compound on cell proliferation (mitogenesis) and cell viability (cytotoxicity) have been evaluated in vitro using human periodontal ligament cells (hPDLCs). nih.govresearchgate.net In one study, hPDLCs were treated with varying concentrations of PTB for 24 hours. nih.gov The results indicated that PTB treatment at concentrations of 0.05 to 0.1 mM significantly promoted mitogenesis while reducing cytotoxicity. nih.govresearchgate.net These assays are crucial for determining the concentration range at which PTB can exert beneficial cellular effects without causing harm.
Table 1: Effect of this compound on Human Periodontal Ligament Cells (hPDLCs)
| Concentration | Effect on Mitogenesis | Effect on Cytotoxicity | Source |
|---|---|---|---|
| 0.05 - 0.1 mM | Significantly Promoted | Reduced | nih.govresearchgate.net |
Gene Expression Analysis (e.g., TNF-α, RAGE)
Gene expression analysis is a key method for understanding how this compound modulates inflammatory and AGE-related pathways at the molecular level. nih.gov Studies have specifically focused on its effect on Tumor Necrosis Factor-alpha (TNF-α) and the Receptor for Advanced Glycation End Products (RAGE), both of which are implicated in inflammatory processes associated with conditions like periodontitis and diabetic complications. nih.govdiabetesjournals.org
In a study using a rat model of ligature-induced periodontitis, systemic administration of PTB was found to significantly reduce the gene expression of both TNF-α and RAGE. nih.govresearchgate.net This suggests that PTB can inhibit the AGE-RAGE axis, a critical pathway in the pathogenesis of diabetic complications. nih.govdiabetesjournals.org By downregulating the expression of RAGE and the pro-inflammatory cytokine TNF-α, PTB may mitigate the inflammatory responses triggered by AGEs. nih.govresearchgate.net
Table 2: Gene Expression Modulation by this compound
| Gene Target | Model System | Observed Effect of PTB | Source |
|---|---|---|---|
| TNF-α | Rat Model of Periodontitis | Significant Reduction in Expression | nih.gov |
| RAGE | Rat Model of Periodontitis | Significant Reduction in Expression | nih.gov |
| RAGE | Diabetic Rat Models | Decreased Expression | diabetesjournals.org |
SDS-PAGE for Protein Cross-link Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to demonstrate the cross-link breaking ability of this compound. This method separates proteins based on their molecular weight, allowing researchers to visualize the cleavage of high-molecular-weight (HMW) protein aggregates that are formed by AGE cross-links.
In one experiment, recombinant human αA-crystallin was glycated to form HMW aggregates, which appeared as distinct bands on an SDS-PAGE gel. researchgate.net The addition of a PTB derivative, N-phenacyl-4,5-dimethylthiazolium bromide (DMPTB), was shown to inhibit the formation of these HMW proteins. researchgate.net Furthermore, when pre-glycated αA-crystallin was treated with DMPTB, the compound degraded the already-formed cross-linked HMW aggregates into lower molecular weight proteins. researchgate.net Similarly, another study utilized SDS-PAGE to show that PTB could cleave lysozyme (B549824) dimers, which are cross-linked protein structures. toukastress.jp This provides direct visual evidence of PTB's capacity to break protein-protein cross-links formed through glycation.
In Vitro and In Vivo Model Systems
The efficacy of this compound has been evaluated in various model systems that replicate the conditions of AGE accumulation in human tissues.
Human Cancellous Bone Cylinders
To assess the potential of this compound in reversing the detrimental effects of non-enzymatic glycation on bone, researchers have utilized an in vitro model of human cancellous bone. nih.gov In these studies, cancellous bone cylinders were obtained from human donors and subjected to glycation to induce AGE accumulation. nih.gov
Following this, the bone specimens were treated with PTB. nih.gov The results demonstrated that PTB treatment led to a significant decrease in AGE content, as quantified by fluorescence. nih.gov Concurrently, the treatment resulted in a significant improvement in the post-yield mechanical properties of the bone, which are crucial for preventing fractures. nih.gov These findings suggest that PTB can effectively reduce AGEs in human bone tissue and help restore its mechanical integrity. nih.gov
Table 3: Effects of this compound on Human Cancellous Bone
| Parameter | Effect of PTB Treatment | Significance | Source |
|---|---|---|---|
| AGE Content | Significant Decrease (up to 30%) | p < 0.05 | nih.gov |
| Post-yield Material Properties | Significant Rebound / Improvement | p < 0.05 | nih.gov |
Diabetic Animal Models (e.g., Mice, Rats)
Diabetic animal models are essential for studying the in vivo effects of this compound on systemic AGE accumulation and related complications. researchgate.net Streptozotocin (STZ)-induced diabetic rats are a commonly used model. researchgate.netcore.ac.uk In these rats, diabetes is associated with an increase in AGEs in tissues like the mesenteric vasculature. researchgate.netnih.gov
Studies have shown that treatment with PTB can prevent this increase in vascular AGE accumulation. researchgate.netnih.gov When PTB treatment was initiated at the onset of diabetes, it also attenuated the associated mesenteric vascular hypertrophy. researchgate.netnih.gov In another study involving diabetic C57BL/6 mice, PTB treatment led to reduced renal AGE levels and glomerulosclerosis. nih.gov These animal models have been instrumental in demonstrating that PTB is effective in preventing or reversing the accumulation of AGEs in blood vessels and other tissues affected by diabetic conditions. researchgate.netnih.gov
Table 4: Summary of Findings in Diabetic Animal Models Treated with this compound
| Animal Model | Key Findings | Source |
|---|---|---|
| Streptozotocin (STZ) Diabetic Rats | Prevented the increase in mesenteric vascular AGE accumulation. Attenuated diabetes-associated vascular hypertrophy. | researchgate.netcore.ac.uknih.gov |
| Diabetic C57BL/6 Mice | Reduced renal AGE levels. Decreased glomerulosclerosis. | nih.gov |
Human Periodontal Ligament Cells
This compound (PTB) has been investigated for its effects on human periodontal ligament cells (hPDLCs). nih.govresearchgate.net In vitro studies have shown that PTB can influence the mitogenesis (cell proliferation) and cytotoxicity of these cells. nih.govresearchgate.net
Research indicates that treatment with PTB at concentrations between 0.05 and 0.1 mM can promote the mitogenesis of hPDLCs while simultaneously reducing cytotoxicity. nih.gov These findings suggest a potential role for PTB in modulating the cellular activities of periodontal tissues. nih.govresearchgate.net
The mechanism of action is thought to involve the inhibition of the advanced glycation end product (AGE)-AGE receptor (RAGE) axis. nih.gov By breaking AGE cross-links, PTB may help to improve cellular viability and function. nih.govmdpi.com Systemic administration of PTB in animal models of periodontitis has been shown to reduce periodontal bone loss and decrease the deposition of AGEs. nih.gov Furthermore, it has been observed to lower the expression of inflammatory markers like tumor necrosis factor-α (TNF-α) and RAGE, while increasing the levels of proteins associated with tissue integrity, such as periostin. nih.gov
Table 1: Effects of this compound on Human Periodontal Ligament Cells
| Concentration | Effect on Mitogenesis | Effect on Cytotoxicity |
| 0.05 - 0.1 mM | Promoted | Reduced |
This table summarizes the observed effects of specific concentrations of this compound on human periodontal ligament cells in vitro, as reported in a 2014 study. nih.gov
Human Serum Albumin-Glucose Glycation Models
Human serum albumin (HSA)-glucose glycation models are utilized to study the non-enzymatic reaction between sugars and proteins, which leads to the formation of advanced glycation end products (AGEs). toukastress.jp In these models, this compound (PTB) is used as a reference compound, a known AGE cross-link breaker, to evaluate the efficacy of other potential anti-glycation agents. toukastress.jpresearchgate.net
For instance, the anti-glycative effect of various extracts can be examined by their ability to inhibit the formation of AGEs and their intermediates in an HSA-glucose glycation model. researchgate.net The model helps in quantifying the formation of fluorescent AGEs, pentosidine, and Nε-(carboxymethyl)lysine (CML). researchgate.net The inhibitory effects of test compounds are often compared to the activity of established inhibitors like aminoguanidine (B1677879). toukastress.jp
In a typical experimental setup, human serum albumin is incubated with glucose over a period of time to induce glycation. toukastress.jpnih.gov The ability of a test compound, or a reference like PTB, to inhibit or reverse this process is then measured. toukastress.jp These models are crucial for screening and characterizing compounds that could potentially mitigate the pathological consequences of AGE accumulation. researchgate.net
Rat-Tail Tendon Models
Rat-tail tendon is a frequently used model in research on advanced glycation end products (AGEs) due to its high collagen content. nih.govgoogle.comnih.gov The formation of AGE cross-links in collagen contributes to tissue stiffening and is implicated in complications of diabetes and aging. nih.gov
Studies have demonstrated that this compound (PTB) can cleave these AGE cross-links in rat-tail tendon both in vitro and in vivo. nih.gov In one of the initial studies, diabetic rats were treated with PTB, and subsequent analysis of collagen from their tail tendons revealed a decrease in AGE cross-links after 32 weeks of treatment. nih.govgoogle.com This provided early evidence for the in vivo efficacy of PTB. nih.gov
In vitro experiments often involve incubating rat-tail tendon with reducing sugars like ribose or glucose to induce AGE formation. nih.gov The effects of AGE inhibitors or breakers like PTB are then assessed. nih.gov One method to quantify the extent of cross-linking is differential scanning calorimetry (DSC), which measures the shrinkage temperature of the collagen; an increase in this temperature corresponds to a higher degree of cross-linking. nih.gov While DSC is a useful tool for in vitro studies with high sugar concentrations, its sensitivity for detecting changes in biological samples in vivo may be limited. nih.gov
Table 2: In Vivo Study of this compound on Diabetic Rat-Tail Tendon
| Animal Model | Treatment | Duration | Outcome |
| Lewis rats with induced diabetes | This compound | 32 weeks | Decrease in AGE crosslinks in tail-tendon collagen |
This table summarizes the key findings from a 1996 study investigating the in-vivo effects of this compound on AGE cross-links in diabetic rat-tail tendon collagen. nih.gov
Analytical Techniques for this compound Characterization
Spectroscopic Methods for Structural Elucidation (e.g., Infrared, NMR, Mass Spectrometry)
The structural characterization of this compound (PTB) is accomplished using a variety of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the PTB molecule. Key peaks in the IR spectrum confirm the presence of specific bonds. For example, a characteristic peak around 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch, and a peak near 1540 cm⁻¹ is indicative of the C-N⁺ stretch within the thiazolium ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.
¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring atoms. In the ¹H NMR spectrum of PTB (typically run in DMSO-d₆), specific chemical shifts (δ) are observed. A singlet around 8.72 ppm is attributed to the proton on the thiazolium ring (thiazolium-H). The aromatic protons of the phenacyl group appear as a multiplet in the range of 7.45-7.90 ppm. The two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl group and the thiazolium ring typically show a singlet at approximately 5.20 ppm.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, mass spectrometry would confirm the molecular formula C₁₁H₁₀BrNOS and a molecular weight of approximately 284.17 g/mol . scbt.comnih.gov Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used for detailed structural analysis. mdpi.com Gas chromatography-mass spectrometry (GC/MS) is another powerful technique used for the chemical determination of various compounds, including those related to DNA damage, and can be applied in contexts where PTB is used. oup.com
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations | Interpretation |
| Infrared (IR) Spectroscopy | Peak at ~1680 cm⁻¹Peak at ~1540 cm⁻¹ | Carbonyl (C=O) stretchC-N⁺ stretch |
| ¹H NMR (in DMSO-d₆) | δ ~8.72 ppm (singlet)δ ~7.45-7.90 ppm (multiplet)δ ~5.20 ppm (singlet) | Thiazolium-HAromatic-HCH₂ |
| Mass Spectrometry | Molecular Weight ~284.17 g/mol | Confirms molecular formula C₁₁H₁₀BrNOS |
This table compiles the characteristic spectroscopic data used for the structural elucidation of this compound. scbt.comnih.gov
Q & A
Q. What is the biochemical mechanism by which PTB cleaves advanced glycation end-product (AGE) cross-links?
PTB selectively targets α-diketone structures within AGE-derived cross-links, cleaving the C–C bonds formed during the Amadori rearrangement. This action disrupts protein-protein cross-links, as demonstrated in vascular and diabetic rat models . The specificity of PTB for α-diketones supports its role in reversing AGE-mediated tissue damage.
Q. What are the standard in vivo models for studying PTB’s efficacy in diabetic complications?
Streptozotocin-induced diabetic rats are widely used to evaluate PTB’s effects on AGE accumulation. Protocols often include delayed intervention (e.g., administering PTB after 3 weeks of diabetes) to assess cross-link reversal in vascular hypertrophy and periodontitis . Outcomes are measured via microcomputed tomography (micro-CT) for bone loss and immunohistochemistry for AGE/RAGE expression .
Q. How is PTB utilized in molecular paleontology or ancient DNA extraction?
PTB disrupts glycosidic bonds in molecular aggregates, releasing DNA from preserved samples like coprolites. It enhances PCR amplification by breaking cross-links that inhibit DNA isolation, as shown in studies on ancient sloth DNA .
Advanced Research Questions
Q. How should researchers design experiments to assess PTB’s phase-specific effects in disease progression?
Example protocol: In ligature-induced periodontitis models, PTB is administered during three phases:
- Induction : Assess AGE-RAGE axis inhibition via TNF-α and RAGE gene expression.
- Progression : Monitor bone loss reduction using micro-CT.
- Recovery : Evaluate periostin and collagen I levels to quantify tissue repair. Dose optimization (0.05–0.1 mM in vitro) is critical to balance mitogenesis and cytotoxicity in human periodontal ligament cells (hPDLCs) .
Q. What methodological challenges arise when interpreting contradictory data on PTB’s renal effects?
While PTB reduces AGE excretion in diabetic nephropathy models, it may fail to improve renal outcomes due to compensatory oxidative pathways or off-target effects. For instance, Schwedler et al. (2001) observed no nephropathy amelioration in mice despite decreased renal AGEs, highlighting the need to pair PTB with antioxidants or RAGE inhibitors .
Q. How can in vitro and in vivo models be integrated to study PTB’s dual role in AGE cross-link breaking and cellular viability?
- In vitro : Use hPDLCs treated with AGEs to quantify PTB’s cytoprotective effects (e.g., MTT assays for mitogenesis).
- In vivo : Correlate findings with histomorphometric analysis of bone density and AGE deposition in diabetic rats. Discrepancies between cell-level efficacy and tissue outcomes require validation through transcriptomic profiling (e.g., qPCR for fibronectin and collagen I) .
Q. What analytical techniques validate PTB’s structural interactions with AGEs?
- Spectroscopy : FTIR and NMR identify binding sites between PTB and α-diketones.
- Chromatography : LC-MS quantifies cross-link breakdown products like pentosidine and carboxymethyllysine (CML) .
- Molecular docking : Predict PTB’s affinity for AGE motifs using computational models .
Methodological Considerations Table
Contradictory Findings and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
